cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone
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Overview
Description
Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a cyclopropyl group, a dichlorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane.
Attachment of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclopropyl group can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone
- Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]propanone
Uniqueness
Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the dichlorophenyl group enhances hydrophobic interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclopropyl-[1-(3,4-dichlorophenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-4-3-8(5-10(9)14)17-6-11(15-16-17)12(18)7-1-2-7/h3-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJCMFYCKSGRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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